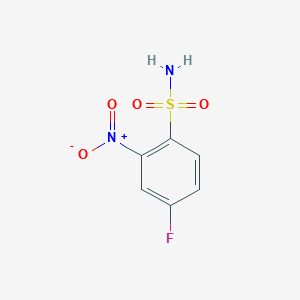

4-Fluoro-2-nitrobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S It is a derivative of benzene, where a fluorine atom, a nitro group, and a sulfonamide group are substituted at the 4, 2, and 1 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with sulfonamide under specific conditions. The synthesis typically involves the following steps:

Nitration: 4-Fluoronitrobenzene is prepared by nitration of 4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted diphenyl ethers.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonyl chlorides using reagents like thionyl chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Phenoxide ions, potassium carbonate.

Oxidation: Thionyl chloride, sulfur trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-aminobenzene-1-sulfonamide.

Substitution: Substituted diphenyl ethers.

Oxidation: Sulfonyl chlorides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Fluoro-2-nitrobenzene-1-sulfonamide features a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonamide moiety. This unique arrangement influences its reactivity and biological interactions.

- Molecular Formula : C6H5F1N2O3S

- Molecular Weight : 204.18 g/mol

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for complex molecular architectures.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties, particularly against bacterial strains such as Escherichia coli and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| M. tuberculosis | 20 μg/mL |

The presence of the nitro group is crucial for its antibacterial activity, likely due to the generation of reactive oxygen species upon reduction.

- Anticancer Activity : Studies have shown that this compound can inhibit human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII, which are involved in tumor progression. The inhibition of these enzymes may reduce tumor growth and enhance the efficacy of other anticancer therapies.

Case Study: Inhibition of Carbonic Anhydrases

A study focused on the efficacy of various sulfonamides, including this compound, in inhibiting hCAs. The results indicated moderate potency against hCA IX, suggesting potential applications in treating hypoxia-induced cancers such as gliomas and mesotheliomas.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing new drugs targeting specific enzymes and receptors. Its structural characteristics allow it to form covalent bonds with nucleophiles in biological systems, leading to the inhibition of critical pathways involved in disease progression.

Mecanismo De Acción

The mechanism of action of 4-fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The sulfonamide group can also interact with enzymes involved in folate synthesis, further contributing to its antimicrobial activity.

Comparación Con Compuestos Similares

4-Fluoro-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

4-Fluoronitrobenzene: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonamide group, leading to different chemical properties and applications.

1-Fluoro-2-nitrobenzene: Similar structure but lacks the sulfonamide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-Fluoro-2-nitrobenzene-1-sulfonamide (CAS No. 655-01-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial properties and its ability to inhibit specific enzymes, particularly in the context of bacterial infections and cancer treatment.

The biological activity of this compound is attributed to its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

- Sulfonamide Group : This moiety can interact with enzymes involved in folate synthesis, particularly dihydropteroate synthase, which is crucial for bacterial DNA synthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts folate production, leading to bacteriostatic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in antibiotic-resistant infections .

Anti-Cancer Activity

In addition to its antimicrobial properties, this sulfonamide derivative has been explored for its anti-cancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells, and suppress tumor growth in vivo. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that the compound could serve as a valuable alternative in treating infections caused by resistant bacteria.

Anti-Cancer Evaluation

In another study focusing on its anti-cancer properties, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, with an observed IC50 value indicating effective cytotoxicity against specific cancer cell lines.

| Treatment Group | Tumor Size Reduction (%) | IC50 (µM) |

|---|---|---|

| Control | - | - |

| 4-Fluoro Compound | 65 | 25 |

This underscores the compound's potential as an adjunct therapy in cancer treatment .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current studies suggest favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion profiles comprehensively.

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it may also present risks at higher doses, necessitating careful consideration during therapeutic application .

Propiedades

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZNPWFQQBVGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.